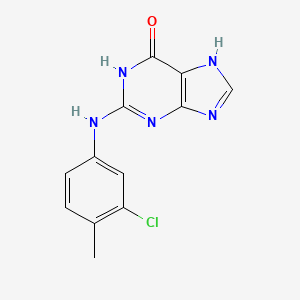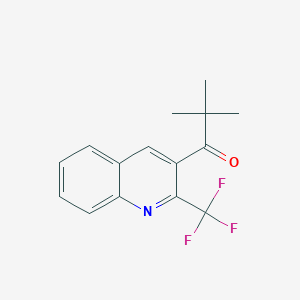
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one is a compound that belongs to the class of quinoline derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one typically involves the reaction of 2-(trifluoromethyl)quinoline with 2,2-dimethylpropan-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2,2-dimethylpropan-1-one, followed by nucleophilic addition to the quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Quinoline oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Applications De Recherche Scientifique
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1-(2-methylquinolin-3-YL)propan-1-one
- 2,2-Dimethyl-1-(2-chloroquinolin-3-YL)propan-1-one
- 2,2-Dimethyl-1-(2-fluoroquinolin-3-YL)propan-1-one
Uniqueness
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H14F3NO |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H14F3NO/c1-14(2,3)13(20)10-8-9-6-4-5-7-11(9)19-12(10)15(16,17)18/h4-8H,1-3H3 |
Clé InChI |
NVNVZOCIMXGXIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)


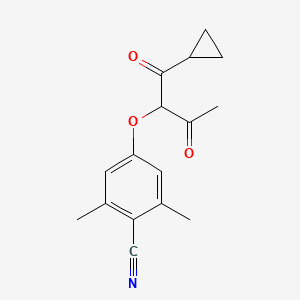
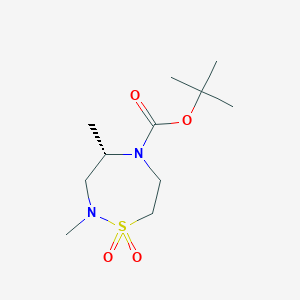


![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)


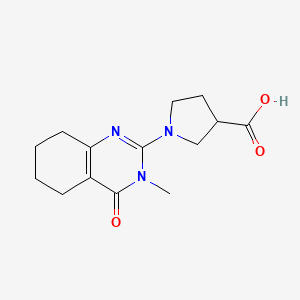
![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)
